Cas no 1260862-76-7 (Ethyl (4-methoxy-2-methylbenzoyl)acetate)

Ethyl (4-methoxy-2-methylbenzoyl)acetate 化学的及び物理的性質
名前と識別子
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- Ethyl (4-methoxy-2-methylbenzoyl)acetate
- Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate
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- MDL: MFCD07783539
- インチ: 1S/C13H16O4/c1-4-17-13(15)8-12(14)11-6-5-10(16-3)7-9(11)2/h5-7H,4,8H2,1-3H3
- InChIKey: QXTOEKOVRLHXRP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(C(CC(=O)OCC)=O)=C(C)C=1
計算された属性
- せいみつぶんしりょう: 236.10485899g/mol
- どういたいしつりょう: 236.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 52.6
Ethyl (4-methoxy-2-methylbenzoyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB433567-1 g |
Ethyl (4-methoxy-2-methylbenzoyl)acetate |
1260862-76-7 | 1g |
€544.10 | 2022-06-02 | ||
abcr | AB433567-1g |
Ethyl (4-methoxy-2-methylbenzoyl)acetate |
1260862-76-7 | 1g |
€594.40 | 2023-09-04 | ||
A2B Chem LLC | AX94722-5g |
Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate |
1260862-76-7 | 95% | 5g |
$1203.00 | 2024-04-20 | |
abcr | AB433567-5g |
Ethyl (4-methoxy-2-methylbenzoyl)acetate |
1260862-76-7 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB433567-5 g |
Ethyl (4-methoxy-2-methylbenzoyl)acetate |
1260862-76-7 | 5g |
€1,251.90 | 2022-06-02 | ||
Ambeed | A761023-1g |
Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate |
1260862-76-7 | 97% | 1g |
$441.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647996-5g |
Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate |
1260862-76-7 | 98% | 5g |
¥13297.00 | 2024-08-09 |
Ethyl (4-methoxy-2-methylbenzoyl)acetate 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Ethyl (4-methoxy-2-methylbenzoyl)acetateに関する追加情報
Ethyl (4-methoxy-2-methylbenzoyl)acetate: A Comprehensive Overview
Ethyl (4-methoxy-2-methylbenzoyl)acetate, with the CAS number 1260862-76-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, also referred to as Ethyl 4-methoxy-2-methylbenzoyl acetate, is characterized by its unique molecular structure, which combines aromatic and ester functionalities. The molecule consists of a benzene ring substituted with a methoxy group at the para position and a methyl group at the ortho position, further linked to an acetyl group via an ester bond. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the potential of Ethyl (4-methoxy-2-methylbenzoyl)acetate in various applications, particularly in the development of advanced materials and pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, leveraging its reactivity and structural versatility. For instance, the compound has been utilized in the construction of complex organic frameworks, where its aromatic ring serves as a scaffold for further functionalization. The presence of the methoxy group enhances the compound's solubility in organic solvents, making it an ideal candidate for solution-based synthetic methods.
The synthesis of Ethyl (4-methoxy-2-methylbenzoyl)acetate typically involves multi-step reactions, often starting from readily available aromatic precursors. One common approach involves the Friedel-Crafts acylation reaction, where an acetylating agent is introduced onto an activated aromatic ring. Subsequent esterification steps yield the final product. The reaction conditions are carefully optimized to ensure high yields and selectivity, with modern techniques such as microwave-assisted synthesis being employed to accelerate reaction times while maintaining product quality.
From a physical standpoint, Ethyl (4-methoxy-2-methylbenzoyl)acetate exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard atmospheric pressure. Its density is slightly higher than that of water, reflecting its polar nature due to the ester and methoxy groups. These properties make it suitable for use in various industrial processes, including solvent extraction and chromatographic separations.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl (4-methoxy-2-methylbenzoyl)acetate. Quantum mechanical calculations have revealed that the compound's aromatic ring contributes significantly to its stability, while the ester group introduces electron-withdrawing effects that influence its reactivity. These findings have been instrumental in guiding experimental studies aimed at tailoring the compound's properties for specific applications.
In terms of applications, Ethyl (4-methoxy-2-methylbenzoyl)acetate has found utility in diverse fields such as agrochemicals, cosmetics, and specialty chemicals. For example, it has been incorporated into formulations designed to enhance crop yield by acting as a plant growth regulator. In cosmetics, its ability to form stable emulsions makes it a valuable ingredient in skincare products aimed at improving skin hydration and elasticity.
Moreover, recent research has explored the potential of Ethyl (4-methoxy-2-methylbenzoyl)acetate as a building block for advanced materials such as polymers and nanoparticles. Its ability to undergo controlled polymerization under specific conditions has opened new avenues for developing materials with tailored mechanical and thermal properties.
Despite its numerous advantages, handling Ethyl (4-methoxy-2-methylbenzoyl)acetate requires adherence to standard safety protocols due to its flammability and potential irritation effects on skin and eyes. Proper ventilation and personal protective equipment are recommended during synthesis and handling procedures.
In conclusion, Ethyl (4-methoxy-2-methylbenzoyl)acetate stands out as a versatile compound with promising applications across multiple industries. Ongoing research continues to uncover new opportunities for leveraging its unique properties, positioning it as an essential component in modern chemical innovation.
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